molecular formula C10H18O2 B1203089 Citronellic acid CAS No. 502-47-6

Citronellic acid

Cat. No. B1203089
CAS RN: 502-47-6
M. Wt: 170.25 g/mol
InChI Key: GJWSUKYXUMVMGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Citronellic acid can be synthesized from citronellal using molecular oxygen and gold-containing supported catalysts under aqueous conditions (Martín et al., 2008).
  • Another method involves lipase-catalyzed acidolysis of egg-yolk phosphatidylcholine with citronellic acid (Rychlicka et al., 2018).

Molecular Structure Analysis

  • The crystal structure of citronellic acid has been determined in studies involving its resolution using cinchonidine, revealing detailed insights into its molecular configuration (Báthori et al., 2013).

Chemical Reactions and Properties

  • Citronellic acid undergoes oxidation and carbonylation reactions. For instance, Candida rugosa lipase has been used as an enantioselective catalyst in the esterification of citronellic acid (Nguyen & Hedenström, 1999).
  • Enantioselective synthesis of saturated carboxylic acids from α,β‐unsaturated aldehydes, including citronellic acid, has been achieved (Winkler et al., 2014).

Physical Properties Analysis

  • Studies on citronellic acid's physical properties often involve its use in the synthesis of other compounds, such as in the microbial oxidation and double coupling system in bioreactors (Oda et al., 2000).

Chemical Properties Analysis

  • The chemical properties of citronellic acid have been explored in various contexts, including its role in the biosynthesis characteristics of Pseudomonas citronellolis (Choi & Yoon, 1994).
  • Its isomerization and carbonylation have been studied, revealing selective catalytic behaviors (Busch et al., 2014).

Scientific Research Applications

1. Biosynthesis of Geranic Acid and Citronellic Acid from Monoterpene Alcohols by Saccharomyces Cerevisiae

  • Summary of Application: Geraniol, an important aromatic ingredient in alcoholic beverages, is converted to geranic acid and citronellic acid in yeast culture. This bioconversion process involves the oxidation of geraniol .
  • Methods of Application: Geraniol or nerol is added to the yeast culture. The consumption of geraniol and the production of geranic acid, citronellic acid, and citronellol are affected in yeast strains with a single deletion of a gene encoding alcohol dehydrogenase .
  • Results: This is the first report of the bioconversion of monoterpene alcohols, geraniol and nerol, to geranic acid and citronellic acid in yeast culture .

2. Lipase-Catalyzed Acidolysis of Egg-Yolk Phosphatidylcholine with Citronellic Acid

  • Summary of Application: Citronellic acid (CA) is incorporated into egg-yolk phosphatidylcholine (PC) in a lipase-catalyzed acidolysis process .
  • Methods of Application: The process involves the use of isoprenoid acid CA as an acyl donor and lipase as a biocatalyst .
  • Results: A modified phospholipid fraction enriched with CA in the sn-1 position (39% of incorporation) was obtained in a high 33% yield using Novozym 435 as a biocatalyst .

3. Synthesis of Trisubstituted Piperidine Substructures

  • Summary of Application: Citronellic acid is used in the synthesis of trisubstituted piperidine substructures of the veratramine and jervine type .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

4. Synthesis of Stereoisomers of 3,11-Dimethylnonacosan-2-one and 29-Hydroxy-3,11-Dimethylnonacosan-2-one

  • Summary of Application: Citronellic acid is used in the synthesis of stereoisomers of 3,11-dimethylnonacosan-2-one and 29-hydroxy-3,11-dimethylnonacosan-2-one .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

5. Synthesis of Cyclopamine Analogs

  • Summary of Application: Citronellic acid is used in the synthesis of trisubstituted piperidine substructures of the veratramine and jervine type, which can be building blocks for developing cyclopamine analogs .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

6. Synthesis of Isoprenoid-Phospholipids

  • Summary of Application: Citronellic acid (CA) is incorporated into egg-yolk phosphatidylcholine (PC) in a lipase-catalyzed acidolysis process. This process is used to produce new biologically active phosphatidylcholine containing monoterpene citronellic acid (CA) .
  • Methods of Application: The process involves the use of isoprenoid acid CA as an acyl donor and lipase as a biocatalyst .
  • Results: A modified phospholipid fraction enriched with CA in the sn-1 position (39% of incorporation) was obtained in a high 33% yield using Novozym 435 as a biocatalyst .

7. Production of Aromatic Ingredients in Alcoholic Beverages

  • Summary of Application: Geraniol, an important aromatic ingredient in alcoholic beverages, is converted to geranic acid and citronellic acid in yeast culture. This bioconversion process involves the oxidation of geraniol .
  • Methods of Application: Geraniol or nerol is added to the yeast culture. The consumption of geraniol and the production of geranic acid, citronellic acid, and citronellol are affected in yeast strains with a single deletion of a gene encoding alcohol dehydrogenase .
  • Results: This is the first report of the bioconversion of monoterpene alcohols, geraniol and nerol, to geranic acid and citronellic acid in yeast culture .

8. Synthesis of New Biologically Active Phosphatidylcholine

  • Summary of Application: Citronellic acid (CA) is incorporated into egg-yolk phosphatidylcholine (PC) in a lipase-catalyzed acidolysis process. This process is used to produce new biologically active phosphatidylcholine containing monoterpene citronellic acid (CA) .
  • Methods of Application: The process involves the use of isoprenoid acid CA as an acyl donor and lipase as a biocatalyst .
  • Results: A modified phospholipid fraction enriched with CA in the sn-1 position (39% of incorporation) was obtained in a high 33% yield using Novozym 435 as a biocatalyst .

Safety And Hazards

Citronellic acid is harmful in contact with skin . It causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3,7-dimethyloct-6-enoic acid
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InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)
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InChI Key

GJWSUKYXUMVMGX-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CCC=C(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O2
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DSSTOX Substance ID

DTXSID1047106
Record name Citronellic acid
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Molecular Weight

170.25 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS], Solid, Colourless liquid; smokey, whisky aroma
Record name Citronellic acid
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Boiling Point

121.00 to 122.00 °C. @ 1.00 mm Hg
Record name Citronellic acid
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Solubility

slightly, Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
Record name Citronellic acid
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Density

0.920-0.926 (20°)
Record name 3,7-Dimethyl-6-octenoic acid
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Product Name

Citronellic acid

CAS RN

502-47-6
Record name Citronellic acid
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Record name Citronellic acid
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Record name 6-Octenoic acid, 3,7-dimethyl-
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Record name Citronellic acid
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Record name Citronellic acid
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Record name CITRONELLIC ACID
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Record name Citronellic acid
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Melting Point

257 °C
Record name Citronellic acid
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Synthesis routes and methods I

Procedure details

In a 100 ml autoclave, the inside atmosphere of which had previously been replaced with argon, were placed 0.34 g (2 mmoles) of geranic acid, 20 ml of methanol, and 0.39 g (2 mmoles) of dicyclohexylmethylamine. Then, 5.6 mg (0.007 mmole) of Ru((+)-BINAP)(O2CCH3)2 prepared according to the same manner as in Referential Example 3 except using (+)-BINAP in place of (-)-BINAP was added to the mixture to perform hydrogenation for 12 hours at a hydrogen pressure of 100 kg/cm2 and at a reaction temperature of 25° C. Thereafter, the solvent was distilled off to provide 0.34 g of citronellic acid.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ru((+)-BINAP)(O2CCH3)2
Quantity
5.6 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Citronellol is oxidized with a chromate-type oxidizing agent (e.g., Jones reagent) to the carboxylic acid which is then esterified to give an ester of citronellic acid. The double bond is converted into an epoxide by a peroxide as described in Step 4. And then, the epoxide is oxidatively cleaved with a periodate to give an aldehyde, which is converted into the olefinic compound by convention Wittig reaction using trimethylphosphonium bromide and a base. The compound thus prepared is condensed with dimethyl methylphosphonate in the presence of base to give the desired compound. When an optically active compound such as (S)-(-)-citronellol is used as a starting material and allowed to react in the same manner, (S)-dimethyl 2-oxo-4-methyl-7-octenylphosphonate is prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citronellic acid
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Citronellic acid
Reactant of Route 4
Citronellic acid
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
1,600
Citations
S Oda, Y Inada, A Kato, N Matsudomi, H Ohta - Journal of fermentation and …, 1995 - Elsevier
… Symbols: 0, concentration of citronellol; 0, concentration of citronellic acid. Precultivation was done by standing for 1 d at 30C. Ten ml of a 1% solution of (RS)-, (R)- or (S)-citronellol was …
Number of citations: 27 www.sciencedirect.com
Y Ohashi, S Huang, I Maeda - Bioscience, Biotechnology, and …, 2021 - academic.oup.com
… citronellic acid, whereas the addition of citral or citronellal resulted in the production of citronellic acid, suggesting that citronellic acid … of geranic acid, citronellic acid, and citronellol were …
Number of citations: 4 academic.oup.com
D Valentine Jr, KK Chan, CG Scott… - The Journal of …, 1976 - ACS Publications
… active 3,7-dimethyl6-octenoic acid (citronellic acid), 3,7-dimethyloctanoic acid, and the … citronellic acid. Both methodsgive directly R/S enantiomer ratios on samples of citronellic acid …
Number of citations: 67 pubs.acs.org
M Rychlicka, N Niezgoda, A Gliszczyńska - Molecules, 2018 - mdpi.com
… monoterpene citronellic acid (CA) was the aim of this work. Incorporation of citronellic acid (CA… ratio of substrates on the incorporation of citronellic acid (CA) into the phospholipids were …
Number of citations: 15 www.mdpi.com
W Oppolzer, R Moretti, T Godal, A Meunier, H Löher - Tetrahedron letters, 1983 - Elsevier
… Thus chiral B-substituted carboxylic acids eg (S)-citronellic acid were obtained in high ee (Schemes 2 and 4). … This is further illustrated by the preparation of (S)-citronellic acid (Scheme …
Number of citations: 84 www.sciencedirect.com
M Lis-Balchin, G Roth - Journal of Essential Oil Research, 1999 - Taylor & Francis
… ,’ were found to contain citronellic acid, ranging from 27.9% to … citronellic acid was identified by comparison with a standard using GC and also GC/MS. The presence of citronellic acid …
Number of citations: 14 www.tandfonline.com
BV Nguyen, E Hedenström - Tetrahedron: Asymmetry, 1999 - Elsevier
… Citronellene, citronellal, citronellol and citronellic acid in enantiomeric excess of ∼98% are … the first successful resolution of racemic citronellic acid using CRL in an esterification …
Number of citations: 27 www.sciencedirect.com
S Oda, T Sugai, H Ohta - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
We have already reported that (RS)-citronellol [(RS)-1] can be optically resolved via a transacetylation with acetyl coenzyme A [acetyl-CoA] by the aid of alcohol acetyltransferase […
Number of citations: 10 www.journal.csj.jp
A Martin, U Armbruster, D Decker… - … Energy & Materials, 2008 - Wiley Online Library
… of citronellal (1) to citronellic acid (2) using molecular oxygen as oxidant in the presence of nanostructured gold catalysts. By such a route, citronellic acid can be synthesized using a …
K Mori, S Kuwahara, HZ Levinson, AR Levinson - Tetrahedron, 1982 - Elsevier
… purity of citronellic acid, our starting material, the most reliable way is the hplc analysis of its amide derivatives prepared from chiral amines, because the [a]D value of citronellic acid is …
Number of citations: 53 www.sciencedirect.com

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